molecular formula C12H13NO B3001496 (2S)-2-Quinolin-6-ylpropan-1-ol CAS No. 2248201-25-2

(2S)-2-Quinolin-6-ylpropan-1-ol

Cat. No.: B3001496
CAS No.: 2248201-25-2
M. Wt: 187.242
InChI Key: FIEUFYTYHCNFHM-SECBINFHSA-N
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Description

(2S)-2-Quinolin-6-ylpropan-1-ol is a chiral quinoline-based alcohol of interest in medicinal chemistry and antimicrobial research. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Structurally similar 2-substituted quinolin-4-yl propan-2-ol derivatives have demonstrated moderate to good antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some compounds showing activity comparable to the standard drug pyrazinamide . Furthermore, the quinoline pharmacophore is found in compounds investigated for antileishmanial activity, highlighting its potential in antiparasitic research . The specific stereochemistry of the (2S)-propanol moiety may influence its biological interactions and is a critical feature for researchers exploring structure-activity relationships (SAR). This compound is provided for research purposes to support the development of novel therapeutic agents, particularly in the fight against infectious diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-quinolin-6-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(8-14)10-4-5-12-11(7-10)3-2-6-13-12/h2-7,9,14H,8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEUFYTYHCNFHM-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Quinolin-6-ylpropan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with quinoline, which is commercially available or can be synthesized through various methods.

    Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is reacted with quinoline to introduce the propanol group.

    Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput screening methods and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Quinolin-6-ylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Produces (2S)-2-Quinolin-6-ylpropanone.

    Reduction: Produces this compound.

    Substitution: Produces various substituted quinoline derivatives.

Scientific Research Applications

(2S)-2-Quinolin-6-ylpropan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (2S)-2-Quinolin-6-ylpropan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in cellular processes.

    Pathways: The compound can modulate signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between (2S)-2-Quinolin-6-ylpropan-1-ol and two related compounds from the evidence:

Property This compound (2S)-1-(Morpholin-4-yl)propan-2-ol (2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol
Molecular Formula C₁₂H₁₃NO (inferred) C₇H₁₅NO₂ C₁₀H₁₈O₂
Molecular Weight ~199.24 g/mol (calculated) ~145.20 g/mol (calculated) 170.25 g/mol
Key Substituent Quinolin-6-yl Morpholin-4-yl 5-Oxaspiro[3.4]octan-6-yl
Aromaticity High (quinoline ring) Low (saturated morpholine ring) Low (spirocyclic ether)
Polarity Moderate (due to -OH and N) High (oxygen-rich morpholine and -OH) Moderate (ether and alcohol groups)
Key Observations:
  • Molecular Complexity: The quinoline-containing compound has the highest molecular weight and aromaticity, likely reducing its solubility in polar solvents compared to the morpholine and spirocyclic analogs .
  • Stereochemical Impact: All three compounds are chiral at C2, but the bulky quinoline group in this compound may impose greater steric hindrance, affecting receptor binding or synthetic accessibility.

Hypothetical Property Comparisons

Solubility :
  • Quinoline Derivative: Predicted to have lower water solubility due to aromaticity; may favor organic solvents (e.g., DMSO, ethanol).
  • Morpholine Derivative : Higher solubility in water and polar solvents due to morpholine’s polar tertiary amine and ether groups .
  • Spirocyclic Derivative : Moderate solubility, balancing ether oxygen’s polarity with the hydrophobic spirocyclic framework .
Bioactivity Considerations :
  • The quinoline moiety is associated with intercalation or enzymatic inhibition (e.g., kinase targets), whereas morpholine derivatives often serve as bioisosteres or solubility-enhancing motifs .

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